molecular formula C9H9N3O3S B2491233 Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate CAS No. 874623-34-4

Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate

Cat. No.: B2491233
CAS No.: 874623-34-4
M. Wt: 239.25
InChI Key: HSBFDKNBQHHPJB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate is a heterocyclic compound featuring a fused thieno-triazine core with an ethyl ester and methyl substituent. Its structure combines a sulfur-containing thiophene ring fused to a 1,2,3-triazine moiety, which distinguishes it from pyrimidine-based analogs. This compound is synthesized via hydrolysis and coupling reactions, as demonstrated in related pyrimidine derivatives .

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-3H-thieno[2,3-d]triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-3-15-9(14)6-4(2)5-7(13)10-12-11-8(5)16-6/h3H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFDKNBQHHPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-34-4
Record name ethyl 5-methyl-4-oxo-3H,4H-thieno[2,3-d][1,2,3]triazine-6-carboxylate
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Preparation Methods

Gewald Reaction-Based Thiophene Core Synthesis

The foundational step in synthesizing this heterocyclic system involves constructing the 5-methylthiophene-3-carboxylate scaffold via the Gewald reaction. This multicomponent condensation employs acetaldehyde (propanal), ethyl cyanoacetate, elemental sulfur, and triethylamine in anhydrous ethanol under reflux conditions (78–80°C) for 6–8 hours. The reaction proceeds through a Kröhnke-type mechanism, where the aldehyde undergoes Knoevenagel condensation with the active methylene compound, followed by sulfur incorporation to form the thiophene ring.

Key Reaction Parameters:

Component Molar Ratio Role
Acetaldehyde 1.2 eq 5-Methyl group precursor
Ethyl cyanoacetate 1.0 eq Carboxylate source
Sulfur 1.5 eq Ring-closing agent
Triethylamine 2.0 eq Base catalyst

This step typically yields ethyl 2-amino-5-methylthiophene-3-carboxylate in 65–72% isolated yield after recrystallization from ethanol/water mixtures. The amino group at C2 and ester at C3 provide critical functional handles for subsequent triazine ring formation.

Triazinone Ring Construction via Chloroformamidine Cyclization

The conversion of the aminothiophene intermediate to the fused triazinone system represents the most challenging synthetic step. Modified Taylor-Gangjee cyclization protocols using chloroformamidine hydrochloride (Cl-C(=NH)-NH2·HCl) in dimethyl sulfoxide (DMSO) at 120–125°C under nitrogen atmosphere for 2–3 hours induce annulation.

Mechanistic Pathway:

  • Nucleophilic attack by the thiophene C4 hydrogen on the chloroformamidine carbonyl
  • Elimination of HCl and ammonia
  • Aromatization through keto-enol tautomerism

The reaction requires strict moisture control, with yields optimized to 58–63% through incremental addition of the chloroformamidine reagent over 30 minutes. Post-reaction purification involves silica gel chromatography (ethyl acetate/hexanes, 3:7 v/v) to isolate the triazinone core.

Oxidative Aromatization and Byproduct Management

Initial cyclization products often contain varying proportions of 3,4-dihydrotriazine (non-aromatic) species. Complete aromatization is achieved through treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dry toluene at 80°C for 4 hours. This oxidation step converts residual dihydro species to the fully conjugated triazine system while preserving the ester functionality.

Critical Process Metrics:

  • DDQ stoichiometry: 1.05 eq relative to substrate
  • Oxygen exclusion prevents over-oxidation of thiophene sulfur
  • Yield improvement from 63% to 81% after optimization

Gas chromatography-mass spectrometry (GC-MS) analysis reveals <2% residual dihydrotriazine content post-oxidation, with the major byproduct being the over-oxidized sulfone derivative (5–7%).

Crystallization and Polymorph Control

Final purification employs solvent-mediated crystallization from ethanol/water (9:1 v/v) at 4°C. Differential scanning calorimetry (DSC) studies identify three polymorphic forms:

Polymorph Melting Range (°C) Stability
Form I 178–180 Thermodynamic
Form II 172–174 Kinetic
Form III 185–187 (dec.) Metastable

Seeding with Form I crystals during cooling (0.5°C/min) ensures >95% polymorphic purity. X-ray powder diffraction (XRPD) confirms phase homogeneity, with characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9°.

Large-Scale Production Considerations

Kilogram-scale synthesis introduces unique challenges:

Reactor Design:

  • Glass-lined steel vessels prevent iron-catalyzed side reactions
  • Overhead stirring (50–60 rpm) maintains suspension homogeneity
  • Distributed temperature control (±1°C across 500 L batch)

Process Analytical Technology (PAT):

  • In-line FTIR monitors Gewald reaction completion (disappearance of CN stretch at 2250 cm⁻¹)
  • Raman spectroscopy tracks triazinone formation (characteristic band at 1675 cm⁻¹)

Batch records demonstrate 82% overall yield at 50 kg scale, with impurity profiles meeting ICH Q3A guidelines.

Alternative Synthetic Routes

While the Gewald/cyclization approach predominates, exploratory methods show potential:

Microwave-Assisted Synthesis:

  • 45% yield reduction in cyclization time (2 hours → 15 minutes)
  • 100 W microwave power in N-methylpyrrolidone (NMP) solvent
  • Limited scalability due to dielectric heating constraints

Enzymatic Cyclization:

  • Lipase-mediated ring closure in phosphate buffer (pH 7.4)
  • 28% yield achieved with Pseudomonas fluorescens lipase
  • Primarily of academic interest due to low efficiency

Impurity Profiling and Control

Quality control protocols identify seven specified impurities:

Impurity Structure Origin Control Limit
A 5-Methylthiophene-3-carboxylate dimer Gewald side reaction ≤0.15%
B Triazine sulfoxide Over-oxidation ≤0.20%
C Ethyl 5-formyl analogue Aldehyde contamination ≤0.10%

High-performance liquid chromatography (HPLC) method:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
  • Mobile phase: 0.1% H3PO4/acetonitrile gradient
  • Detection: UV 254 nm

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s key distinction lies in its 1,2,3-triazine core , which contrasts with pyrimidine (1,3-diazine) or pyridazine derivatives. This difference alters electronic density, hydrogen-bonding capacity, and steric profiles, influencing reactivity and biological activity. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Heterocycle Substituents Key Functional Groups Molecular Weight (g/mol)
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate Thieno[2,3-d][1,2,3]triazine 5-methyl, 6-ethyl carboxylate Ester, Triazine ~279.3 (estimated)
QB-5346: Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Thieno[3,2-d]pyrimidine 2-ethyl carboxylate Ester, Pyrimidine ~252.3 (estimated)
Compound 3f: Phosphonic acid derivative () Thieno[3,2-d]pyrimidine Phosphonic acid, sugar moiety Phosphonate, Pyrimidine ~402.1 (calculated)
Table 2: Reactivity Profile
Compound Hydrolysis Susceptibility Coupling Reagents Used By-Products
Target Compound High (ester) 1,1’-Carbonyldiimidazole Minimal (e.g., imidazole)
QB-5346 Moderate Not reported Not available
Compound 3f Low (phosphonate) TMSBr Trimethylsilyl bromide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate and its derivatives?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions (3-fold excess NaOH in aqueous medium at slight boiling) to yield the carboxylic acid intermediate. Subsequent coupling with amines (e.g., benzylamines) is achieved using 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF). This two-step, one-pot procedure minimizes by-products and avoids high temperatures/pressures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Signals for amide NH protons appear at 8.69–8.78 ppm (triplet due to methylene proximity) .
  • Elemental Analysis : Validates purity and stoichiometry .
  • X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do substituents on the triazine ring and ester group influence biological activity?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., methyl) : Enhance lipophilicity, improving membrane permeability and activity against Gram-positive bacteria (S. aureus, B. subtilis) .
  • Electron-Withdrawing Groups (e.g., chlorine) : Alter electronic density, potentially reducing efficacy unless paired with hydrophobic moieties .
  • Benzylamide Modifications : Para-substituted benzyl groups (e.g., methoxy) improve antimicrobial activity compared to unsubstituted analogs .

Q. What computational strategies are used to predict binding modes with bacterial targets like TrmD?

  • Methodological Answer :

  • Docking Workflow : AutoDock Vina or similar software is employed for ligand-protein interaction studies. Preprocessing includes setting torsions and generating .pdbqt files.
  • Validation : RMSD values (e.g., 1.952 Å between native and docked conformations) ensure reliability .
  • Limitations : Partial inhibition observed in vitro despite favorable docking scores, suggesting conformational flexibility or off-target effects .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

  • Conformational Analysis : Use molecular dynamics (MD) simulations to assess ligand stability in the active site.
  • Free Energy Calculations : MM/PBSA or MM/GBSA methods quantify binding affinities more accurately than docking scores alone.
  • Experimental Validation : Dose-response assays (e.g., MIC determination) and structural analogs refine SAR hypotheses .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Solvent Optimization : DMF with zeolites ensures anhydrous conditions, critical for CDI-mediated coupling .
  • Temperature Control : Mild heating (40–60°C) prevents decomposition of the triazine core.
  • Purification : Column chromatography or recrystallization isolates high-purity products (>95%) .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally related thieno-pyrimidine derivatives?

  • Methodological Answer :

  • Activity : Thieno-triazines exhibit broader-spectrum antimicrobial activity than pyrimidine analogs due to enhanced electron-deficient triazine rings .
  • Synthetic Flexibility : Triazine derivatives allow easier functionalization at the 3-position compared to pyrimidines .

Q. What are the key interactions in enzyme inhibition assays (e.g., with TrmD)?

  • Methodological Answer :

  • Hydrogen Bonding : Carboxylate groups interact with Lys145 and Asp148 residues in TrmD .
  • Hydrophobic Contacts : Methyl and phenyl groups engage with non-polar pockets, stabilizing the ligand-enzyme complex .

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